- Piperidine derivatives as tachykinin receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of lower urinary tract symptoms, gastrointestinal and central nerve disease, United States, , ,
Cas no 923281-52-1 (5-Bromo-2-(trifluoromethoxy)benzaldehyde)
5-Bromo-2-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde
- 5-Bromo-2-(trifluoromethoxy)benzaldehyd
- Benzaldehyde, 5-bromo-2-(trifluoromethoxy)-
- 5-bromo-2-trifluoromethoxybenzaldehyde
- 2-Trifluoromethoxy-5-bromobenzaldehyde
- IBEWLWBZTHFCPI-UHFFFAOYSA-N
- BCP26688
- BBL101222
- STL555018
- TRA0080388
- PC48520
- CM11863
- AS03012
- FCH1325634
- SY032910
- AX8215927
- AB0030514
- AM20041413
- X2
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde (ACI)
- CS-0045085
- DTXSID70650253
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde, AldrichCPR
- EN300-7374708
- AKOS005257805
- 923281-52-1
- Z1269224997
- FS-4015
- SCHEMBL408055
- CK2103
- MFCD03701029
-
- MDL: MFCD03701029
- Inchi: 1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
- InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N
- SMILES: O=CC1C(OC(F)(F)F)=CC=C(Br)C=1
Computed Properties
- Exact Mass: 267.93500
- Monoisotopic Mass: 267.93468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3.3
Experimental Properties
- Boiling Point: 245.1℃ at 760 mmHg
- Water Partition Coefficient: Soluble in water.
- PSA: 26.30000
- LogP: 3.16020
- Sensitiveness: Air Sensitive
5-Bromo-2-(trifluoromethoxy)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
5-Bromo-2-(trifluoromethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035762-1g |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 98% | 1g |
£13.00 | 2022-02-28 | |
| Fluorochem | 035762-5g |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 98% | 5g |
£43.00 | 2022-02-28 | |
| Fluorochem | 035762-10g |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 98% | 10g |
£71.00 | 2022-02-28 | |
| Fluorochem | 035762-100g |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 98% | 100g |
£562.00 | 2022-02-28 | |
| TRC | B700615-10mg |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700615-50mg |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700615-100mg |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB407-200mg |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 98% | 200mg |
50.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB407-1g |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 98% | 1g |
147.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852177-10g |
5-Bromo-2-(trifluoromethoxy)benzaldehyde |
923281-52-1 | 97% | 10g |
585.00 | 2021-05-17 |
5-Bromo-2-(trifluoromethoxy)benzaldehyde Production Method
Production Method 1
1.2 2 h, -78 °C
1.3 -
Production Method 2
1.2 2 h, -78 °C
1.3 -
- Preparation of biphenylmethylaminopiperidines as tachykinin receptor antagonists., World Intellectual Property Organization, , ,
5-Bromo-2-(trifluoromethoxy)benzaldehyde Raw materials
5-Bromo-2-(trifluoromethoxy)benzaldehyde Preparation Products
5-Bromo-2-(trifluoromethoxy)benzaldehyde Suppliers
5-Bromo-2-(trifluoromethoxy)benzaldehyde Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-Bromo-2-(trifluoromethoxy)benzaldehyde
5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Versatile Chemical Building Block for Modern Applications
5-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS No. 923281-52-1) is an important organic compound that has gained significant attention in pharmaceutical, agrochemical, and materials science research. This brominated benzaldehyde derivative features both trifluoromethoxy and aldehyde functional groups, making it a valuable intermediate for various synthetic applications.
The molecular structure of 5-Bromo-2-(trifluoromethoxy)benzaldehyde combines the reactivity of an aromatic aldehyde with the unique properties imparted by the bromo and trifluoromethoxy substituents. These characteristics make it particularly useful in the development of novel compounds with enhanced biological activity or material properties. Researchers often search for "5-Bromo-2-(trifluoromethoxy)benzaldehyde synthesis" or "CAS 923281-52-1 applications" when exploring its potential uses.
In pharmaceutical research, this compound serves as a key building block for the development of drug candidates. The presence of both halogen and fluorine-containing groups can significantly influence a molecule's pharmacokinetic properties, making it valuable in medicinal chemistry. Recent studies have explored its use in creating potential treatments for neurological disorders, a hot topic in current pharmaceutical research.
The trifluoromethoxy group in 5-Bromo-2-(trifluoromethoxy)benzaldehyde contributes to the compound's unique electronic properties, which are particularly relevant in materials science. Researchers investigating "fluorinated organic semiconductors" or "OLED materials" often consider derivatives of this compound due to its potential to modify electronic characteristics in organic electronic devices.
From a synthetic chemistry perspective, the aldehyde functionality in 5-Bromo-2-(trifluoromethoxy)benzaldehyde offers numerous possibilities for further transformations. It can undergo condensation reactions, nucleophilic additions, or serve as a precursor for heterocyclic compounds. These applications make it a popular search term among chemists looking for "benzaldehyde derivatives in organic synthesis".
The compound's stability and relatively straightforward handling make it accessible for various laboratory applications. However, proper safety protocols should always be followed when working with any chemical substance. The growing interest in "sustainable chemistry" has also led researchers to explore greener synthetic routes for producing 5-Bromo-2-(trifluoromethoxy)benzaldehyde and its derivatives.
In agrochemical research, the structural features of 5-Bromo-2-(trifluoromethoxy)benzaldehyde have shown promise in the development of new crop protection agents. The combination of halogen atoms and fluorine groups often leads to compounds with improved pesticidal activity and environmental profiles, addressing current concerns about sustainable agriculture.
The market for specialty chemicals like 5-Bromo-2-(trifluoromethoxy)benzaldehyde continues to grow, driven by increasing demand from pharmaceutical and materials science sectors. Companies specializing in "custom chemical synthesis" often include this compound in their portfolios, catering to researchers' needs for high-purity intermediates.
Analytical characterization of 5-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods verify the compound's purity and identity, crucial for research applications. The search term "CAS 923281-52-1 characterization" reflects this important aspect of working with the compound.
Recent advancements in flow chemistry and continuous processing have opened new possibilities for the efficient production of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives. These technologies align with the pharmaceutical industry's push toward more sustainable manufacturing processes, another trending topic in chemical research.
As research into fluorinated organic compounds continues to expand, 5-Bromo-2-(trifluoromethoxy)benzaldehyde remains an important tool for chemists. Its unique combination of functional groups offers multiple points for structural modification, making it valuable in drug discovery, materials development, and other cutting-edge applications. The compound's versatility ensures it will remain relevant as new synthetic methodologies and applications emerge in chemical research.
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